5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a branched 3-methylbutan-2-yl substituent at the 1-position of the triazole ring and a methyl group at the 5-position. This compound was synthesized via a cyclization reaction between 3-azido-2-methylquinazolin-4(3H)-one and ethyl acetoacetate under basic conditions . Its antibacterial activity against Gram-positive and Gram-negative bacteria was evaluated, showing moderate efficacy compared to ampicillin . Structural studies using SHELX software (e.g., SHELXL for refinement) have been critical in elucidating its crystallographic properties .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-methyl-1-(3-methylbutan-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)6(3)12-7(4)8(9(13)14)10-11-12/h5-6H,1-4H3,(H,13,14) |
InChI Key |
YCEJRZIBJFWSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C(C)C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Materials: Alkynes bearing the desired substituents (e.g., methyl propiolate) and organic azides.
- Catalysis: Copper(II) sulfate and sodium ascorbate catalyze the cycloaddition in a mixture of tert-butanol and water.
- Reaction Conditions: Room temperature to mild heating (~25-50°C), typically completed within 15 hours.
- Post-Reaction Functionalization: The resulting triazole can be oxidized or further functionalized to introduce the carboxylic acid group.
- High regioselectivity
- Mild reaction conditions
- Suitable for synthesizing diverse derivatives
Example:
- Reaction of methyl propiolate with an azide derivative under CuAAC conditions yields the 1,4-disubstituted triazole, which can be oxidized to the corresponding carboxylic acid.
A versatile route involves the coupling of amidines with carboxylic acids to form acylamidine intermediates, which then cyclize upon treatment with hydrazines to form the triazole core (Reference).
Procedure:
- Step 1: Amide coupling between a suitable carboxylic acid and an amidine, often using coupling agents like HATU.
- Step 2: Cyclization with hydrazines under acidic conditions to form the 1,2,4-triazole ring.
- Step 3: Functionalization of the substituents to incorporate the methyl and methylbutanyl groups.
- Modular approach allowing diverse substituents
- Suitable for combinatorial synthesis
- High yields (up to 81%)
Example:
- The process can be adapted to include the specific substituents of the target molecule, with subsequent purification by chromatography.
Recent advances have demonstrated the utility of flow chemistry in synthesizing 1,2,3-triazoles efficiently and safely, especially for scale-up purposes (Reference).
Procedure:
- Continuous flow reactors are used to combine azides and alkynes over a copper catalyst.
- Reaction parameters such as temperature (~110°C) and residence time (~2 minutes) are optimized for high yield.
- The process minimizes azide handling risks and improves reaction control.
- Scalability
- Safety
- Rapid reaction times
Key Data and Comparative Analysis
| Method | Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Azide + β-Ketoester Cycloaddition | Organic azide, β-ketoester | K₂CO₃, ethanol | 80°C, 16h | 30-95% | One-pot, scalable |
| CuAAC (Click) Chemistry | Azide, alkyne | CuSO₄, sodium ascorbate | RT to 50°C, 15h | High | Regioselective, mild |
| Amidines + Carboxylic Acids | Carboxylic acid, amidine | HATU, hydrazine | Reflux, 12-24h | Up to 81% | Modular, versatile |
| Flow Synthesis | Azide, alkyne | Cu/C catalyst | 110°C, 2 min | Quantitative | Safe, scalable |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Triazole Carboxylic Acid Derivatives
Structural and Crystallographic Insights
- Dihedral Angles: The dihedral angle between the triazole ring and substituent varies significantly: 3-methylbutan-2-yl: Not explicitly reported, but branched alkyl chains may induce greater torsional flexibility compared to rigid aromatic substituents. Phenyl: 45.36° in 5-methyl-1-(4-nitrophenyl) analogs, favoring planar stacking interactions . Cyclopropyl: 39.1° in 5-cyclopropyl-1-(3-methoxyphenyl) derivatives, suggesting steric hindrance from the cyclopropyl group .
- Tautomerism : The 5-formyl-4-carboxylic acid analog (1-(4-ethoxyphenyl)) exists in equilibrium between open-chain and cyclic hemiacetal forms (20% cyclic form in solution), impacting reactivity .
Biological Activity
5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by its unique five-membered ring structure and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 197.23 g/mol. The compound's structure enhances its lipophilicity, which may influence its biological interactions and potential applications in medicinal chemistry.
Pharmacological Properties
Research into the biological activity of this compound indicates potential antimicrobial properties. Compounds containing the triazole ring are often evaluated for their antifungal and antibacterial activities. Preliminary studies suggest that this compound exhibits moderate activity against specific pathogens, although detailed efficacy data and mechanisms of action are still limited.
The precise mechanism of action for this compound remains to be fully elucidated. Initial investigations focus on its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for determining its pharmacodynamics and pharmacokinetics.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Ethyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide | 2171908-23-7 | Contains an ethyl group instead of a methyl group at position 5 |
| 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazole-4-carboxylic acid | N/A | Features a pyrazole ring instead of a triazole |
| 5-Methyl-1-(phenyl)-1H-triazole | N/A | Substituted phenyl group at position 1 instead of an alkyl chain |
These comparisons highlight how variations in substituents and ring structures can significantly influence both chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that emphasize its versatility in synthetic chemistry. These methods include:
- Click Chemistry : Utilizing azide and alkyne reactions to form the triazole ring.
- Carboxylation Reactions : Introducing the carboxylic acid group through various carbon dioxide fixation strategies.
- Substitution Reactions : Modifying existing compounds to introduce the desired substituents.
These synthetic approaches are essential for developing derivatives that may enhance or modify the biological activity of the original compound.
Antimicrobial Activity
A study investigating the antimicrobial properties of various triazole derivatives found that compounds similar to 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as lead candidates in drug development against resistant strains .
Pharmacokinetic Studies
Pharmacokinetic evaluations are necessary to understand how 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole interacts within biological systems. Initial studies have begun to assess absorption rates, distribution patterns, metabolism pathways, and excretion processes in model organisms .
Q & A
Q. What are the most reliable synthetic routes for 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole formation. Key steps include:
- Precursor preparation : Reacting 3-methylbutan-2-yl azide with methyl propiolate under reflux in a polar aprotic solvent (e.g., DMF) .
- Cyclization : Catalyzing the reaction with Cu(I) salts (e.g., CuBr) to form the triazole core .
- Hydrolysis : Converting the methyl ester to the carboxylic acid using aqueous NaOH or HCl .
Q. Optimization Strategies :
- Temperature control : Maintain reflux temperatures (80–100°C) to avoid side reactions .
- Catalyst loading : Use 5–10 mol% Cu(I) for optimal cycloaddition efficiency .
- Purification : Employ recrystallization from DMF/acetic acid mixtures to achieve >95% purity .
Q. Table 1: Representative Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| CuAAC + ester hydrolysis | 78 | 97 | CuBr, DMF, 80°C | |
| One-pot cycloaddition | 65 | 93 | CuI, THF, RT |
Q. What analytical techniques are recommended for structural characterization of this triazole derivative?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry (1,4-disubstituted triazole) and intermolecular interactions (e.g., hydrogen bonding). Key parameters include a low R-factor (<0.10) and high data-to-parameter ratio (>15) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions. Key signals:
- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and triazole C-N stretches (~1450 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in the triazole substituents (e.g., replacing 3-methylbutan-2-yl with aryl or fluorinated groups) to assess impact on bioactivity .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to enhance binding affinity to target enzymes .
- Assay design :
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Q. Table 2: Example SAR Findings
| Modification | Biological Activity (IC, μM) | Target | Reference |
|---|---|---|---|
| 3-methylbutan-2-yl substituent | 12.4 ± 1.2 (CYP3A4 inhibition) | Cytochrome P450 | |
| 4-Trifluoromethylphenyl | 8.9 ± 0.9 | Antibacterial (S. aureus) |
Q. What mechanisms underlie the compound’s interaction with cytochrome P450 enzymes, and how can this be experimentally validated?
Methodological Answer:
- Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the triazole core and heme iron or active-site residues .
- Spectroscopic validation : Use UV-Vis spectroscopy to monitor Type II binding spectra (Soret band shift to ~425 nm) upon enzyme-compound interaction .
- Kinetic assays : Determine inhibition constants () via Lineweaver-Burk plots under varying substrate concentrations .
Q. How does the compound’s stability vary under different physiological conditions, and what are its major degradation products?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Reflux in 0.1 M HCl/NaOH at 60°C for 24 hours. Major degradation products include the decarboxylated triazole and hydroxylated derivatives .
- Oxidative stress : Treat with 3% HO to identify sulfoxide or sulfone derivatives (if sulfur-containing substituents are present) .
- Analytical monitoring : Use HPLC-MS (e.g., C18 column, 0.1% formic acid mobile phase) to track degradation pathways .
Q. Table 3: Stability Profile
| Condition | Half-life (h) | Major Degradation Product |
|---|---|---|
| pH 7.4 buffer | 48.2 | None (stable) |
| 0.1 M HCl | 6.5 | 5-Methyl-1-(3-methylbutan-2-yl)-1H-triazole |
| 3% HO | 12.1 | Sulfoxide derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
